molecular formula C4H11O3P B7768824 Ethyl phosphite, (C2H5O)2(OH)P CAS No. 123-22-8

Ethyl phosphite, (C2H5O)2(OH)P

Cat. No.: B7768824
CAS No.: 123-22-8
M. Wt: 138.10 g/mol
InChI Key: SULWMEGSVQCTSK-UHFFFAOYSA-N
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Description

Ethyl phosphite, (C2H5O)2(OH)P, is an organophosphorus compound with the molecular formula C4H11O3PThis compound is a colorless liquid with a boiling point of 187°C and a density of 1.072 g/mL . Ethyl phosphite is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Ethyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanol in the presence of a base, such as pyridine. The reaction proceeds as follows:

PCl3+3C2H5OH(C2H5O)2(OH)P+2HClPCl_3 + 3C_2H_5OH \rightarrow (C_2H_5O)_2(OH)P + 2HCl PCl3​+3C2​H5​OH→(C2​H5​O)2​(OH)P+2HCl

The reaction is typically carried out under reflux conditions, and the product is purified by distillation. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation: : Ethyl phosphite can be oxidized to diethyl phosphate using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    (C2H5O)2(OH)P+H2O2(C2H5O)2(O)P+H2O(C_2H_5O)_2(OH)P + H_2O_2 \rightarrow (C_2H_5O)_2(O)P + H_2O (C2​H5​O)2​(OH)P+H2​O2​→(C2​H5​O)2​(O)P+H2​O

  • Reduction: : Ethyl phosphite can be reduced to phosphorous acid using reducing agents like lithium aluminum hydride.

    (C2H5O)2(OH)P+LiAlH4H3PO3+2C2H5OH(C_2H_5O)_2(OH)P + LiAlH_4 \rightarrow H_3PO_3 + 2C_2H_5OH (C2​H5​O)2​(OH)P+LiAlH4​→H3​PO3​+2C2​H5​OH

  • Substitution: : Ethyl phosphite can undergo substitution reactions with halides to form various phosphonate esters.

    (C2H5O)2(OH)P+RCl(C2H5O)2(R)P+HCl(C_2H_5O)_2(OH)P + RCl \rightarrow (C_2H_5O)_2(R)P + HCl (C2​H5​O)2​(OH)P+RCl→(C2​H5​O)2​(R)P+HCl

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Mechanism of Action

The mechanism of action of ethyl phosphite and its derivatives depends on the specific application. In general, ethyl phosphite can act as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions. In biological systems, ethyl phosphite derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

Ethyl phosphite is similar to other organophosphorus compounds, such as triethyl phosphite and diethyl phosphonate. it has unique properties that make it suitable for specific applications. For example:

Ethyl phosphite’s unique combination of reactivity and stability makes it a versatile compound for various applications.

Properties

IUPAC Name

diethyl hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULWMEGSVQCTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041861
Record name Diethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-22-8, 762-04-9
Record name NSC72726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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